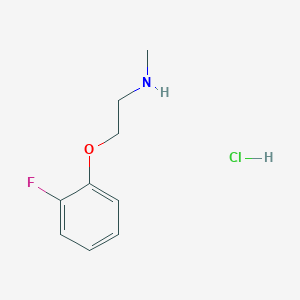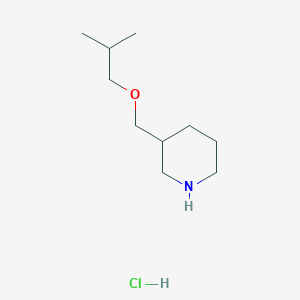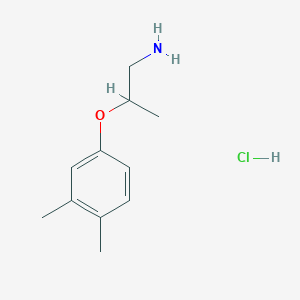
2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, commonly known as DMPA-HCl, is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H17ClN2O and a molecular weight of 218.7 g/mol. DMPA-HCl has been used in a variety of studies due to its ability to act as an agonist for certain receptors and its ability to modulate the activity of enzymes. In
Applications De Recherche Scientifique
Overview of Research Applications
The exploration of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride in scientific research has covered various domains, including its role in biochemical processes, environmental impact assessments, and its potential in medical and therapeutic contexts. This exploration is driven by the compound's unique chemical properties, which make it a subject of interest across different scientific investigations.
Role in Biochemical Research
Research on similar compounds, such as those involved in lignin acidolysis and the understanding of biochemical degradation pathways, provides insights into the applications of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride. For example, the study of β-O-4 bond cleavage in lignin model compounds highlights the importance of understanding chemical reactions that can be influenced by compounds with structures akin to 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride (T. Yokoyama, 2015).
Environmental and Toxicological Studies
The environmental fate and toxicology of similar chemicals, like 2,4-D herbicide, have been extensively studied to understand their impact on ecosystems and human health. These studies offer a framework for assessing the environmental behavior and potential toxicological effects of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride (Natana Raquel Zuanazzi et al., 2020).
Pharmacological Insights
In the pharmaceutical domain, investigations into compounds with similar structural characteristics have shed light on their pharmacokinetic and pharmacodynamic properties. This includes the analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential therapeutic applications and mechanisms of action. For instance, the study of propoxyphene, a compound with pharmacological relevance, provides a basis for understanding how structurally related compounds like 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride could be utilized in medical research (G. F. Kiplinger & R. Nickander, 1971).
Innovative Therapeutic Applications
The exploration of novel psychoactive substances and their biochemical, pharmacological, and toxicological profiles offers a parallel to understanding the potential applications of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride in developing new therapeutic agents. The investigation into the effects of these substances on the central nervous system and their therapeutic potentials emphasizes the importance of comprehensive research on compounds with unique biochemical properties (Daniela Rouxinol et al., 2019).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-5-11(6-9(8)2)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKNLLZJKSWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



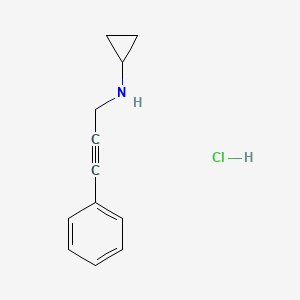

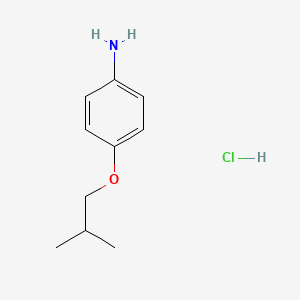
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
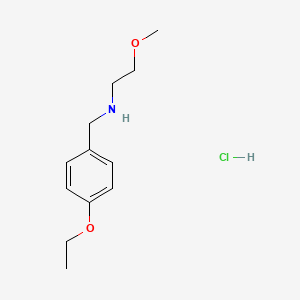
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)
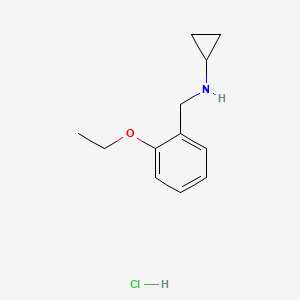
![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)
![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)
![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)
